1-(4-Amino-3-cyanophenyl)propan-1-one
Description
1-(4-Amino-3-cyanophenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a cyano (-CN) group at the meta position, linked to a propan-1-one moiety. This structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, which influence its electronic, solubility, and reactivity profiles.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-5-propanoylbenzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3 |
InChI Key |
DAUNXNOECQHPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-cyanophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 4-nitro-3-cyanobenzylidene malononitrile. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 1-(4-Amino-3-cyanophenyl)propan-1-one.
Industrial Production Methods
Industrial production of 1-(4-Amino-3-cyanophenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-cyanophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-3-cyanophenylpropan-1-one.
Reduction: Formation of 1-(4-Amino-3-aminophenyl)propan-1-one.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Amino-3-cyanophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-(4-Amino-3-cyanophenyl)propan-1-one with structurally related propan-1-one derivatives, highlighting substituent variations and their implications:
¹ Inferred from structural analysis; experimental data unavailable in evidence.
Key Observations:
- Solubility: Hydroxyl and amino groups improve water solubility, whereas methoxy and silyl-protected groups increase lipophilicity . The cyano group may reduce solubility relative to hydroxylated analogs.
- Biological Activity: Antifungal activity is observed in dihydroxy-substituted propan-1-ones , while fluorinated derivatives (e.g., 4-FMC) exhibit psychoactive effects . The amino-cyano combination could target microbial enzymes or receptors, though toxicity risks (e.g., genotoxicity in pyridinyl analogs ) warrant further study.
Biological Activity
1-(4-Amino-3-cyanophenyl)propan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Amino-3-cyanophenyl)propan-1-one can be described as follows:
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- Functional Groups : Amino group (-NH2), cyano group (-C≡N), and a ketone group (C=O).
The presence of these functional groups is significant for its biological activity, particularly in interactions with biological macromolecules.
The biological activity of 1-(4-Amino-3-cyanophenyl)propan-1-one is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Its structural features allow it to bind to receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
- Cytotoxic Effects : Research indicates that compounds with similar structures exhibit cytotoxicity against cancer cells, suggesting that 1-(4-Amino-3-cyanophenyl)propan-1-one may also possess this property.
Anticancer Activity
Recent studies have shown that derivatives of propanones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-(4-Amino-3-cyanophenyl)propan-1-one have demonstrated:
- High Cytotoxicity Against MCF-7 Cells : A study indicated that certain synthesized compounds exhibited cytotoxic effects on MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 1-(4-Amino-3-cyanophenyl)propan-1-one | TBD | MCF-7 (Breast Cancer) | |
| Tamoxifen | 10 | MCF-7 |
Antibacterial Activity
Research into similar compounds has revealed potential antibacterial properties. For example, studies on related alkaloids have shown effective inhibition against Gram-positive and Gram-negative bacteria . While specific data on 1-(4-Amino-3-cyanophenyl)propan-1-one is limited, its structural analogs suggest a potential for similar activity.
Case Studies
Several case studies have explored the biological effects of compounds related to 1-(4-Amino-3-cyanophenyl)propan-1-one:
- Cytotoxicity in Breast Cancer Models : A study synthesized various derivatives based on a similar scaffold and evaluated their cytotoxicity against MCF-7 cells using the MTT assay. Results indicated that modifications in the structure could enhance or reduce cytotoxic effects .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar functional groups can modulate enzyme activity, impacting metabolic pathways critical for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
